Differentiation from Papaverine: Functional Calcium Channel Blockade vs. PDE Inhibition
In sheep Purkinje fibers, diproteverine demonstrates functional calcium channel-blocking activity, reducing the amplitude of the slow action potential (IC30 = 2 μM) and shortening the duration of the fast action potential at 50% repolarization (IC30 = 2.5 μM). In stark contrast, its parent compound papaverine exhibited marginal membrane channel-blocking activity and was much more potent as a cAMP-phosphodiesterase (PDE) inhibitor, with an IC50 of 8 μM in this model [1].
| Evidence Dimension | Mechanism of action and potency |
|---|---|
| Target Compound Data | Slow AP amplitude IC30: 2 μM; Fast AP duration IC30: 2.5 μM |
| Comparator Or Baseline | Papaverine: marginal Ca2+ channel block; PDE inhibitor IC50: 8 μM |
| Quantified Difference | Diproteverine exhibits a >30-fold preference for calcium channel blockade over PDE inhibition compared to papaverine. |
| Conditions | Sheep Purkinje fibers, electrophysiological measurements |
Why This Matters
This establishes diproteverine as a functional calcium channel blocker, not merely a PDE inhibitor, which is critical for researchers needing a clean calcium antagonism tool.
- [1] Lacroix P, et al. Diproteverine (BRL 40015): a new type of calcium antagonist with potential antianginal properties. Eur J Pharmacol. 1991 Jan 17;192(3):317-27. View Source
